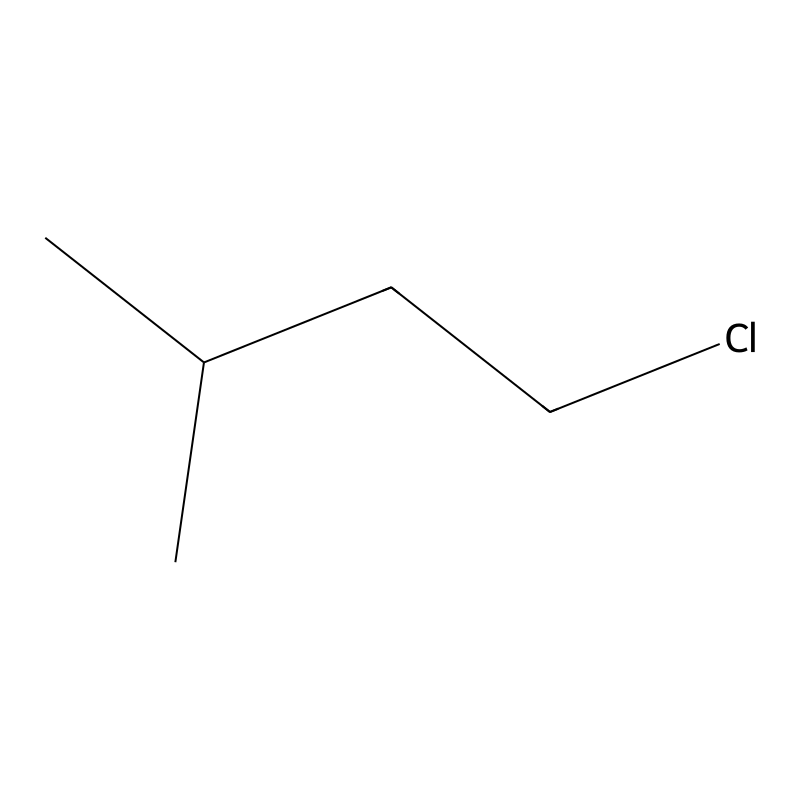1-Chloro-3-methylbutane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent and Reaction intermediate
1-Chloro-3-methylbutane, also known as isoamyl chloride, is a colorless liquid used in scientific research as a solvent due to its ability to dissolve various nonpolar and slightly polar compounds. It is often employed in organic chemistry for reactions like alkylations and acylations. However, due to its potential health hazards, its use is being replaced by safer alternatives whenever possible. Source: Sigma-Aldrich:
Organic synthesis
1-Chloro-3-methylbutane serves as a reaction intermediate in the synthesis of various organic compounds. For instance, it is a precursor to isopentyl alcohols and esters, which find applications in fragrances, pharmaceuticals, and other industries. Source: TCI America:
Research on physical and chemical properties
Scientific research also explores the fundamental physical and chemical properties of 1-chloro-3-methylbutane. This includes studies on its boiling point, melting point, density, refractive index, and reactivity towards different chemicals. Such information is crucial for understanding its behavior in various applications and developing safer handling procedures. Source: PubChem: )
1-Chloro-3-methylbutane has a molecular weight of approximately 106.59 g/mol and a boiling point of about 100 °C. Its specific gravity is around 0.88, indicating that it is less dense than water. The compound is highly flammable and should be handled with caution, as it can cause skin irritation upon contact .
1-Chloro-3-methylbutane is a flammable liquid with a moderate vapor pressure. It can be irritating to the skin, eyes, and respiratory system upon exposure.
- Nucleophilic Substitution Reactions: It can undergo both SN1 and SN2 reactions depending on the conditions. For instance, when reacted with sodium methoxide, the reaction proceeds slowly but can be accelerated by adding sodium iodide, which alters the reaction mechanism to SN1 .
- Elimination Reactions: It can also participate in elimination reactions, leading to the formation of alkenes. The choice of base and solvent can influence whether an SN2 or E2 pathway is favored .
While specific biological activities of 1-chloro-3-methylbutane are not extensively documented, alkyl halides in general can exhibit varying levels of toxicity and biological effects. They may act as irritants or have other adverse effects on living organisms, which necessitates careful handling in laboratory and industrial settings .
1-Chloro-3-methylbutane can be synthesized through several methods:
- From 3-Methyl-1-butanol: This method involves the chlorination of 3-methyl-1-butanol using thionyl chloride or phosphorus pentachloride .
- Alkylation Reactions: Another approach includes the alkylation of chlorinated hydrocarbons under controlled conditions.
- Halogenation of Alkenes: It can also be produced by the direct halogenation of alkenes under appropriate conditions.
Studies on the interactions of 1-chloro-3-methylbutane focus mainly on its reactivity with nucleophiles in substitution reactions. The presence of polar solvents or additives like sodium iodide can significantly influence its reactivity profile, making it an interesting subject for kinetic studies in organic chemistry
Several compounds are structurally similar to 1-chloro-3-methylbutane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Chloro-2-methylpropane | C₄H₉Cl | Contains a secondary carbon center; more stable for SN1 reactions. |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | Contains bromine instead of chlorine; generally more reactive due to weaker C-Br bond. |
| 3-Chloro-2-methylbutane | C₅H₁₁Cl | Different position of chlorine; affects reactivity and product formation in reactions. |
Uniqueness
1-Chloro-3-methylbutane's unique structure allows it to participate in specific nucleophilic substitution and elimination reactions that differ from those of its analogs. Its reactivity profile is influenced by its branched structure, making it suitable for various synthetic applications while maintaining distinct physical properties compared to similar compounds.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








